Sodium 3-nitrobenzenesulfonate hydrate

Übersicht

Beschreibung

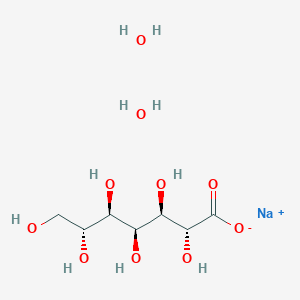

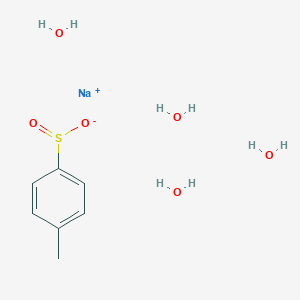

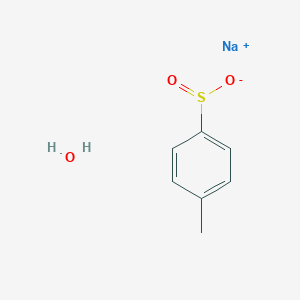

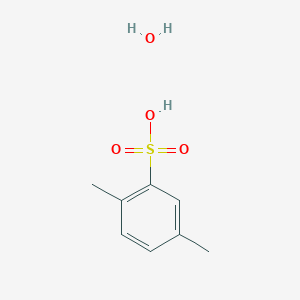

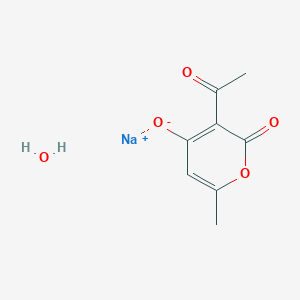

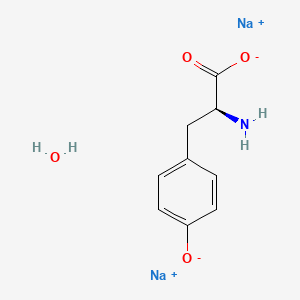

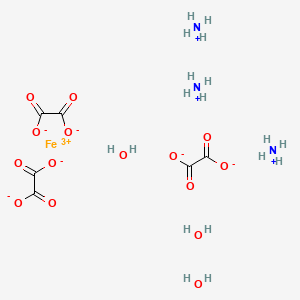

Sodium 3-nitrobenzenesulfonate hydrate is a chemical compound with the molecular weight of 243.17 . Its IUPAC name is this compound .

Synthesis Analysis

Sodium 3-nitrobenzenesulfonate is used in the synthesis of azetidinyl ketolides for treatment of susceptible and multidrug resistant community-acquired respiratory tract infections . It was also used in the synthesis of quinoline .Molecular Structure Analysis

The linear formula of this compound is O2NC6H4SO3Na . The InChI code is 1S/C6H5NO5S.Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,10,11,12);;1H2/q;+1;/p-1 .Chemical Reactions Analysis

Sodium 3-nitrobenzenesulfonate is a reagent in the synthesis of azetidinyl ketolides for treatment of susceptible and multidrug resistant community-acquired respiratory tract infections . It was also used in the synthesis of quinoline .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.17 . It is soluble in water, with a solubility of 50 mg/mL, and appears clear to slightly hazy, faintly yellow to yellow .Wissenschaftliche Forschungsanwendungen

Use in Hair Dye Products : Sodium m-Nitrobenzenesulfonate is used as a chemical additive in hair dyes and colors, particularly in semi-permanent hair coloring products. It showed neither gross nor microscopic changes in toxicity studies on beagle dogs and was not classified as a reproductive toxicant in studies involving rats and rabbits. However, it did cause moderate ocular irritation and mild skin irritation in rabbits (Andersen, 1996).

Solubility Studies : The solubility of sodium 3-nitrobenzenesulfonate in various solvents such as ethanol, acetone, 1-butanol, ethyl acetate, cyclohexanone, and tetrahydrofuran has been extensively studied. Its solubility increases faster in ethanol than in other solvents as temperature increases (Zhou et al., 2016).

Solid-Liquid Equilibria Studies : Research has been conducted on the mutual solubility of sodium 3-nitrobenzenesulfonate in a ternary system with sodium 4-nitrobenzenesulfonate and water, contributing to the understanding of its phase diagrams and solid phases formed in such systems (Li et al., 2011).

Molecular Interactions in Solution : Studies on the conductances of dilute solutions of sodium 3-nitrobenzenesulfonate have contributed to understanding the dimerization and complex formation of aromatic solutes in water (Gilkerson & Mixon, 1990).

Synthesis of Related Compounds : Research has been done on the synthesis of sodium 4-Amino-3-nitro-benzenesulfonate and related compounds, focusing on the reactivity and stability of these compounds (Rosevear & Wilshire, 1982).

Wirkmechanismus

Safety and Hazards

Sodium 3-nitrobenzenesulfonate hydrate may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

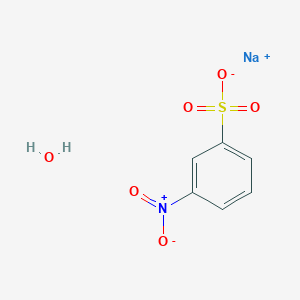

sodium;3-nitrobenzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;/h1-4H,(H,10,11,12);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHQKNWHVIEAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.